N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C13H19N5 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H19N5/c1-17-7-6-13(16-17)14-8-11-9-15-18(10-11)12-4-2-3-5-12/h6-7,9-10,12H,2-5,8H2,1H3,(H,14,16) |
InChI Key |
YTRZGRXWKXOTPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Intermediates and Their Roles
| Intermediate | Structure | Role |
|---|---|---|
| A | 1-Cyclopentyl-1H-pyrazol-4-carbaldehyde | Electrophilic coupling partner |
| B | 1-Methyl-1H-pyrazol-3-amine | Nucleophilic amine source |
| C | (1-Cyclopentyl-1H-pyrazol-4-yl)methyl chloride | Alkylating agent |
Synthetic routes often employ reductive amination, nucleophilic substitution, or transition-metal-catalyzed cross-coupling to connect these fragments.
Primary Synthetic Routes
Reductive Amination Pathway
Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazol-4-carbaldehyde
Cyclopentyl hydrazine reacts with acetylenedicarboxylate under Huisgen conditions to form 1-cyclopentyl-1H-pyrazole-4-carboxylic acid, followed by reduction to the alcohol and oxidation to the aldehyde using pyridinium chlorochromate (PCC).
Step 2: Coupling with 1-Methyl-1H-pyrazol-3-amine
The aldehyde undergoes reductive amination with the amine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol, yielding the target compound.
Reaction Conditions :
-
Temperature: 25°C
-
Time: 12–16 hours
-
Yield: 58–62%
Nucleophilic Substitution Approach
Step 1: Preparation of (1-Cyclopentyl-1H-pyrazol-4-yl)methyl Chloride
Intermediate A is treated with thionyl chloride (SOCl2) to generate the chloromethyl derivative.
Step 2: Alkylation of 1-Methyl-1H-pyrazol-3-amine
The chloride reacts with the amine in dichloromethane (DCM) using triethylamine (TEA) as a base:
Optimization Data :
| Base | Solvent | Yield (%) |
|---|---|---|
| TEA | DCM | 67 |
| K2CO3 | DMF | 54 |
| DBU | THF | 49 |
Advanced Catalytic Methods
Palladium-Catalyzed Amination
A Buchwald-Hartwig coupling strategy employs:
-
Catalyst : Pd2(dba)3/Xantphos
-
Substrate : (1-Cyclopentyl-1H-pyrazol-4-yl)methyl bromide + 1-Methyl-1H-pyrazol-3-amine
-
Conditions : 80°C in toluene, 24 hours
Yield : 72% (isolated)
Purity : >98% (HPLC)
Purification and Characterization
Chromatography : Silica gel (ethyl acetate/hexane, 3:7)
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl3): δ 7.45 (s, 1H, pyrazole-H), 6.12 (s, 1H, pyrazole-H), 3.85 (s, 3H, N–CH3), 3.22 (m, 1H, cyclopentyl)
-
HRMS : m/z 285.1812 [M+H]⁺ (calc. 285.1815)
Challenges and Mitigation Strategies
Industrial Scalability Considerations
Cost Analysis :
| Step | Cost Driver | Optimization |
|---|---|---|
| Cyclopentyl hydrazine synthesis | Cyclopentanol availability | Bio-based cyclopentanol production |
| Reductive amination | NaBH3CN cost | Substitute with Zn(BH4)2 |
Green Chemistry Metrics :
-
PMI (Process Mass Intensity): 32 → Reduced to 18 via solvent recycling
-
E-Factor: 46 → Improved to 28 using catalytic amination
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as reduced inflammation or cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on Pyrazole Rings
Compound A : N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Key Differences : Replaces the cyclopentyl group with a pyridinyl ring and substitutes the methylene-linked pyrazole with a cyclopropylamine.
- Synthesis : Copper-catalyzed coupling under basic conditions (Cs₂CO₃, DMSO) yields 17.9% product .
- Properties : Lower molecular weight (215.12 g/mol) compared to the target compound due to the absence of a cyclopentyl group. The pyridine ring enhances π-π stacking but reduces lipophilicity.
Compound B : N-[(4-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
- Key Differences : Substitutes cyclopentyl with a bromothiophene group.
- Properties: Higher molecular weight (272.17 g/mol) due to bromine and sulfur atoms.
Compound C : 1-cyclopentyl-N-(3-methylbutyl)-1H-pyrazol-4-amine
- Key Differences : Replaces the methylpyrazole-amine moiety with a 3-methylbutyl chain.
- Properties: Increased aliphatic chain length (C13H24ClN3) improves solubility in nonpolar solvents but may reduce target binding specificity .
Physicochemical and Spectroscopic Data
Biological Activity
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a complex organic compound characterized by its unique structural features, including two pyrazole rings and a cyclopentyl group. Its molecular formula is , and it has a molecular weight of approximately 250.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects in conditions like inflammation, cancer, and metabolic disorders. The compound's mechanism typically involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It can bind to receptors involved in cell signaling, influencing cellular responses.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar pyrazole derivatives demonstrate moderate to potent antiproliferative effects, with some compounds achieving IC50 values in the low micromolar range against human cancer cell lines such as SGC-7901 and A549 .
Anti-inflammatory Properties
This compound has also been noted for its anti-inflammatory properties. The structural characteristics that allow for these effects include the ability to interact with inflammatory mediators or pathways, potentially offering therapeutic benefits for inflammatory diseases.
Comparative Analysis
To understand the biological activity of this compound in relation to other compounds, a comparative analysis can be useful. Below is a table summarizing key features and activities of selected pyrazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity | IC50 (µM) |
|---|---|---|---|---|
| N-(Cyclopentyl)-Pyrazole | C14H22N5 | 250.36 | Antiproliferative, Anti-inflammatory | TBD |
| 7k (CA4 analogue) | C15H15N5O3 | 295.35 | Potent antiproliferative | 0.076 - 0.12 |
| 3-Alkyl-Pyrazoles | C12H14N4 | 230.26 | Moderate antiproliferative | TBD |
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
- Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited significant antitumor activity by inhibiting tubulin polymerization, which is critical for cancer cell division .
- Mechanistic Insights : Research highlighted the binding interactions of these compounds with specific protein targets, providing insights into their selectivity and potency against various isoenzymes .
Q & A
Basic Research Question
- Solubility : Limited aqueous solubility (common in pyrazoles) necessitates organic solvents (e.g., DMSO) for stock solutions. Solubility in ethanol or methanol (~20–50 mg/mL) should be verified to avoid precipitation .
- Stability : Stable under ambient conditions but degrades in strong acids/bases. Pre-experiment stability tests (e.g., HPLC monitoring over 24h) ensure compound integrity during assays .
How can structure-activity relationship (SAR) studies guide the optimization of this compound for target-specific activity?
Advanced Research Question
SAR analysis of analogous pyrazoles reveals:
| Modification | Biological Impact | Reference |
|---|---|---|
| Fluorine substitution | Enhances binding to hydrophobic enzyme pockets | |
| Cyclopentyl vs. ethyl | Increases steric bulk, improving selectivity | |
| Methylamine position | Alters hydrogen-bonding with target receptors |
Q. Methodology :
- Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains).
- Test in enzyme inhibition assays (e.g., COX-1/2) or receptor-binding studies (SPR) to correlate structural changes with activity .
What strategies resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies may arise from assay conditions or impurity profiles. Approaches include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature).
- Purity validation : Use HPLC (>95% purity) to rule out side-product interference .
- Orthogonal assays : Confirm activity via complementary methods (e.g., in vitro enzymatic vs. cellular assays) .
How can molecular docking and dynamics simulations predict target interactions?
Advanced Research Question
- Docking : Use software (e.g., AutoDock Vina) to model binding poses with targets like kinases or GPCRs. Focus on key interactions (e.g., hydrogen bonds with pyrazole N-atoms) .
- MD Simulations : Simulate ligand-receptor complexes (50–100 ns) to assess stability and identify critical residues (e.g., hydrophobic pockets accommodating cyclopentyl groups) .
- Validation : Compare predictions with experimental binding data (e.g., IC) to refine models .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Catalyst efficiency : Replace homogeneous catalysts (e.g., CuBr) with heterogeneous alternatives to simplify purification .
- Yield optimization : Transition from batch to flow chemistry for reproducible, large-scale production .
- Cost analysis : Evaluate reagent sustainability (e.g., cyclopentylamine sourcing) to balance cost and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
